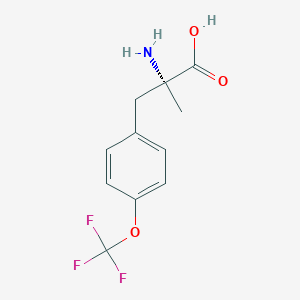

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalaine

CAS No.: 1269835-58-6

Cat. No.: VC2960208

Molecular Formula: C11H12F3NO3

Molecular Weight: 263.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1269835-58-6 |

|---|---|

| Molecular Formula | C11H12F3NO3 |

| Molecular Weight | 263.21 g/mol |

| IUPAC Name | (2R)-2-amino-2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C11H12F3NO3/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m1/s1 |

| Standard InChI Key | AYWWOOCNIXIIJO-SNVBAGLBSA-N |

| Isomeric SMILES | C[C@@](CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N |

| SMILES | CC(CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N |

| Canonical SMILES | CC(CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N |

Introduction

Chemical Structure and Properties

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine belongs to the class of α,α-disubstituted amino acids, featuring both a methyl group and a side chain at the alpha position, along with a trifluoromethoxy (-OCF3) group at the para position of the phenyl ring. The compound maintains (R) stereochemistry at the alpha carbon, which significantly influences its biological activity and applications in peptide chemistry.

Basic Physical and Chemical Properties

Based on structural similarities to related compounds, the physical and chemical properties of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine can be inferred:

The trifluoromethoxy group significantly impacts the compound's properties, including increased lipophilicity, metabolic stability, and unique electronic properties compared to non-fluorinated analogues .

Stereochemistry

The (R) configuration at the alpha carbon represents a critical feature of this compound. This stereochemistry is opposite to naturally occurring L-amino acids (which have the S configuration at the alpha carbon), giving the molecule distinct conformational properties when incorporated into peptides .

Synthesis Methods

The synthesis of (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine presents specific challenges due to the need for stereoselective formation of the quaternary alpha carbon center. Several approaches have been developed for synthesizing similar compounds.

Optical Resolution Strategies

Another common approach involves the synthesis of racemic α-methyl-4-(trifluoromethoxy)phenylalanine followed by resolution:

| Resolution Method | Advantages | Disadvantages |

|---|---|---|

| (R)-BINOL esters | High optical purity | Requires additional steps |

| Enzymatic resolution | High selectivity | Substrate specific |

| Chiral chromatography | Direct separation | Can be costly at scale |

"The optical resolution of racemates using (R)-1,1'-bi-2-naphthol {(R)-BINOL} esters gave optically active α-trifluoromethylated α,α-disubstituted α-amino acids, such as α-trifluoromethylalanine (αCF₃Ala), α-trifluoromethylleucine (αCF₃Leu), and α-trifluoromethylphenylalanine (αCF₃Phe)" .

Applications in Pharmaceutical Research

Peptide Modifications

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine serves as a valuable building block in peptide chemistry, where its incorporation can induce specific conformational changes:

"Optically active (R)- or (S)-αCF₃Ala was incorporated into the L-Leu-based pentapeptides, and their preferred conformation in solution and in the crystal state was studied by Fourier transform infrared (FT-IR) absorption, nuclear Overhauser effect spectroscopy (NOESY) NMR, and circular dichroism (CD) spectra, as well as X-ray crystallographic analysis" .

The alpha-methyl group restricts conformational flexibility, often promoting helical secondary structures, while the trifluoromethoxy group enhances metabolic stability and membrane permeability .

Medicinal Chemistry Applications

The compound represents an important structural element in drug design:

| Advantage | Mechanism | Application |

|---|---|---|

| Enhanced metabolic stability | CF₃O group blocks oxidation | Extended half-life pharmaceuticals |

| Increased lipophilicity | Hydrophobic CF₃O group | Improved membrane permeability |

| Conformational restriction | α-methyl group | Stabilized bioactive conformations |

| Unique binding properties | Electronic effects of CF₃O | Selective receptor interactions |

These properties make it suitable for developing peptide-based therapeutics with improved pharmacokinetic profiles .

Analytical Characterization

¹⁹F NMR Spectroscopy

The trifluoromethoxy group provides a valuable spectroscopic handle for ¹⁹F NMR studies. This technique offers significant advantages for studying molecular interactions:

"In-cell ¹⁹F NMR methodology has been proved as a practical tool for investigating the conformations, dynamics and interactions of biomacromolecules... addressing challenges faced by conventional heteronuclear NMR experiments on structured proteins, such as severe line broadening, low signal-to-noise ratio, and background signals" .

The characteristic chemical shift of the -OCF₃ group (typically around -58 ppm) provides a well-resolved signal that is sensitive to the local chemical environment, making it useful for protein conformation studies .

Mass Spectrometry

The compound displays characteristic fragmentation patterns in mass spectrometry, with the trifluoromethoxy group providing distinctive fragment ions that aid in identification and quantification in complex biological matrices.

Biological Properties

Conformational Effects

When incorporated into peptides, (R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine influences the secondary structure in predictable ways:

"Both L-Leu-based peptides with (R)- or (S)-αCF₃Ala formed right-handed 3₁₀-helical structures. Both peptide-backbones at the N-terminal residues 1–3 were very similar, but the φ and ψ torsion angles of residues 4 and 5 between peptides with (R)- or (S)- αCF₃Ala were different" .

This conformational control is valuable for designing peptides with specific three-dimensional structures and biological activities.

Current Research and Future Directions

Peptide-Based Catalysts

Recent research has explored the incorporation of fluorinated phenylalanine derivatives into peptide catalysts:

"We have developed a robust and scalable route to access trifluoromethyl ketone-functionalized phenylalanine derivatives and analogues for studies in dioxirane-mediated oxidations" .

Such catalysts demonstrate potential in selective oxidation reactions, with the fluorinated group enhancing catalyst stability and activity.

¹⁹F NMR Probes for Protein Studies

The development of fluorinated amino acids as spectroscopic probes continues to advance:

"In vitro, ¹⁹F NMR methodology is preferably selected as a complementary and straightforward method for unveiling the conformations, dynamics, and interactions of biological molecules" .

(R)-alpha-Methyl-4-(trifluoromethoxy)phenylalanine's unique spectroscopic properties make it a promising candidate for such applications.

Peptide Therapeutics

The compound shows potential for developing peptide-based drugs with improved pharmacokinetic properties:

"Nagase provides unique α-mono substituted and α,α-disubstituted unnatural amino acids which open new avenues for designing drug candidates" .

The combination of metabolic stability, conformational control, and unique binding properties makes it valuable for next-generation peptide therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume